(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester (4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17235255
InChI: InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5,14H2,1-4H3
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC17235255

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

(4-Amino-phenyl)-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl N-(4-aminophenyl)-N-ethylcarbamate
Standard InChI InChI=1S/C13H20N2O2/c1-5-15(12(16)17-13(2,3)4)11-8-6-10(14)7-9-11/h6-9H,5,14H2,1-4H3
Standard InChI Key ULXLUAIUDDGXKW-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Attributes

Chemical Identity

The compound’s systematic IUPAC name is tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate, indicating a carbamate functional group (-NHCOO-) linked to a tert-butyl ester and a 4-aminophenethyl backbone. Key identifiers include:

PropertyValue
CAS Registry Number94838-59-2
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
XLogP32.2
Topological Polar Surface Area64.4 Ų
Hydrogen Bond Donors2
Rotatable Bonds5

The Boc group enhances solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), while the primary amine remains reactive under controlled conditions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, DMSO-d₆) confirm the structure:

  • δ 6.82 (d, J = 7.8 Hz, 2H): Aromatic protons adjacent to the amine.

  • δ 1.37 (s, 9H): tert-Butyl group protons.

  • δ 3.02 (q, J = 6.4 Hz, 2H): Methylene groups adjacent to the carbamate .

Synthesis and Optimization

General Synthetic Route

The compound is synthesized via Boc protection of 4-aminophenethylamine using di-tert-butyl dicarbonate (Boc anhydride). A representative procedure involves:

  • Reaction Setup:

    • Dissolve 4-aminophenethylamine (1.0 eq) in DCM or EtOAc.

    • Add triethylamine (TEA, 2.0 eq) as a base.

    • Introduce Boc anhydride (1.1 eq) dropwise at 0°C .

  • Workup:

    • Stir the mixture at room temperature for 18 hours.

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (EtOAc/heptane, 1:3) or recrystallization .

Yield: 48–92%, depending on purification methods .

Reaction Mechanism

The Boc group reacts selectively with the primary amine via nucleophilic acyl substitution:

R-NH2+(Boc)2OR-NH-Boc+Boc-OH\text{R-NH}_2 + (\text{Boc})_2\text{O} \rightarrow \text{R-NH-Boc} + \text{Boc-OH}

This step prevents unwanted side reactions during subsequent synthetic steps, such as peptide couplings.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point71–73°C
Boiling Point396.8°C (predicted)
Density1.077 g/cm³
Solubility in WaterSlight (20°C)
Solubility in DMSOModerate

The compound’s low water solubility necessitates organic solvents for handling, while its stability at room temperature facilitates storage .

Acid-Base Behavior

The Boc-protected amine exhibits a pKa of ~12.8, rendering it inert under basic conditions. Deprotection occurs via acidolysis (e.g., HCl in dioxane), regenerating the free amine:

R-NH-BocHClR-NH3++CO2+tert-butanol\text{R-NH-Boc} \xrightarrow{\text{HCl}} \text{R-NH}_3^+ + \text{CO}_2 + \text{tert-butanol}
ParameterDetail
GHS ClassificationAcute Toxicity (Oral, Cat. 4)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary CodesP261, P264, P280, P305+P351+P338

Personal protective equipment (PPE) including gloves and goggles is mandatory. Contaminated solvents require neutralization before disposal .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to dopamine analogs and serotonin reuptake inhibitors. For example, it is used in the synthesis of:

  • Vortioxetine derivatives: Antidepressants targeting 5-HT receptors.

  • Phenethylamine-based APIs: Modulators of neurological pathways.

Peptide Chemistry

The Boc group enables selective amine protection during solid-phase peptide synthesis (SPPS), preventing undesired side-chain reactions. Post-synthesis, acidolytic cleavage restores the amine functionality without damaging the peptide backbone.

Computational and Predictive Data

Molecular Dynamics Simulations

  • LogP (Octanol-Water): 2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Polar Surface Area: 64.4 Ų, consistent with moderate membrane permeability .

ADMET Predictions

ParameterPrediction
AbsorptionModerate (Caco-2 permeability)
HepatotoxicityLow (CYP450 inhibition < 10%)
Ames TestNegative (Non-mutagenic)

These properties underscore its suitability as a non-toxic intermediate in drug discovery .

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